![molecular formula C21H22FN5O3 B2359626 (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanon CAS No. 1705879-08-8](/img/structure/B2359626.png)
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O3 and its molecular weight is 411.437. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterogene Katalyse
Die verwandten Pyrazolverbindungen wurden in der heterogenen Katalyse eingesetzt . Die strukturelle Ähnlichkeit der Verbindung zu diesen Pyrazolen deutet darauf hin, dass sie als Katalysator in organischen Synthesereaktionen, wie z. B. 1,3-dipolaren Cycloadditionen, dienen könnte. Diese Anwendung ist entscheidend für die Herstellung komplexer Moleküle mit hoher Präzision und könnte bei der Synthese von Pharmazeutika von Vorteil sein.
Antibiotische Eigenschaften
Bicyclische Pyrazolidinone, die eine ähnliche Struktur aufweisen, zeigen antibiotische Aktivität . Dies impliziert, dass unsere Verbindung zu einer neuen Klasse von Antibiotika entwickelt werden könnte, die die wachsende Besorgnis über Antibiotikaresistenz angeht.
Anti-Alzheimer-Aktivität
Verbindungen mit einem Pyrazol-Rückgrat haben sich als vielversprechend für die Behandlung neurodegenerativer Erkrankungen wie Alzheimer erwiesen . Die Verbindung könnte auf ihre Fähigkeit untersucht werden, Enzyme oder Proteine zu hemmen, die mit dem Fortschreiten der Alzheimer-Krankheit verbunden sind.
Antikrebsanwendungen
Der Pyrazol-Molekülteil findet sich häufig in Strukturen mit Antikrebsaktivitäten . Die Verbindung könnte auf ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen oder als Gerüst für die Entwicklung neuer Antikrebsmittel untersucht werden.
Kinasehemmung
Pyrazolderivate sind bekannt dafür, die Lymphozyten-spezifische Proteintyrosinkinase zu hemmen , die an der Regulation der Immunantwort beteiligt ist. Dies deutet darauf hin, dass die Verbindung in Immuntherapiebehandlungen für verschiedene Krankheiten eingesetzt werden könnte.
Antimalaria-Aktivität
Die strukturellen Analoga der Verbindung haben antimalarische Eigenschaften gezeigt, indem sie Enzyme wie Plasmodium falciparum Dihydroorotat-Dehydrogenase hemmen . Diese Anwendung ist entscheidend für die Entwicklung neuer Behandlungen gegen Malaria.
Phosphodiesterase (PDE)-Hemmung
Die Verbindung wurde als potenzieller PDE4B-Hemmer identifiziert . PDE4B ist ein Enzym, das an Entzündungs- und Immunreaktionen beteiligt ist, und seine Hemmung kann zu therapeutischen Wirkungen bei Erkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) führen.
Synthese komplexer Heterocyclen
Die Verbindung könnte bei der Synthese komplexer Heterocyclen eingesetzt werden, die Kernstrukturen in vielen Arzneimitteln sind . Diese Anwendung ist für die Arzneimittelforschung und -entwicklung von Bedeutung und bietet einen Weg zur Synthese neuartiger Therapeutika.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3/c22-16-7-2-1-6-15(16)20-23-18(30-25-20)11-14-5-3-8-26(13-14)21(28)17-12-19-27(24-17)9-4-10-29-19/h1-2,6-7,12,14H,3-5,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGNWMUFCKESM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN3CCCOC3=C2)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
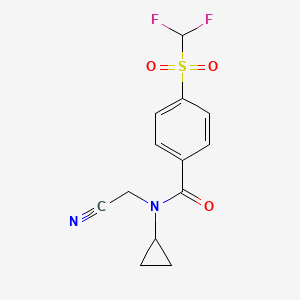
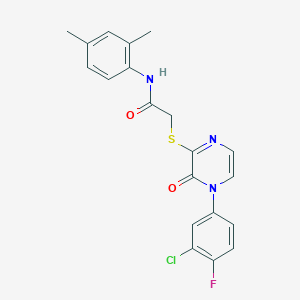
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)


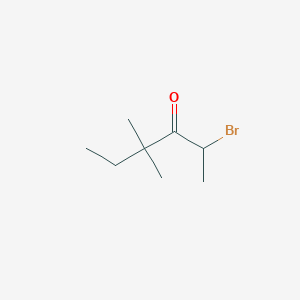
![propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(2,4,6-trimethylbenzenesulfonamido)phenyl]-3-oxobutanoate](/img/structure/B2359556.png)
![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)
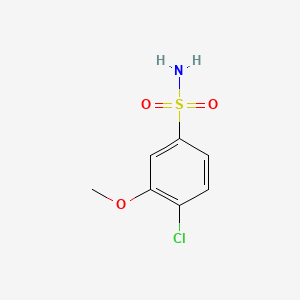
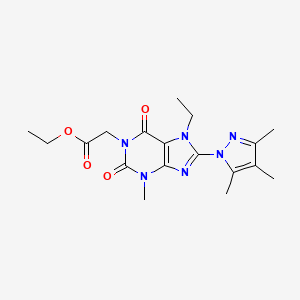

![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
